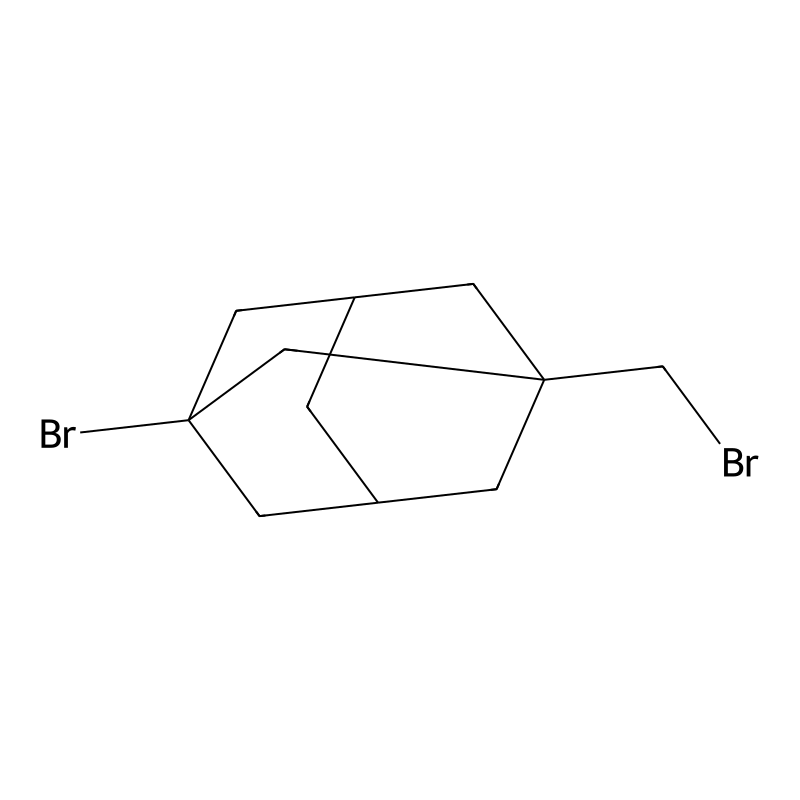1-Bromo-3-(bromomethyl)adamantane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry
- Lead Optimization and Drug Discovery: 1-BMA's rigid adamantane core and reactive bromine groups make it a versatile building block for synthesizing novel drug candidates. By incorporating 1-BMA into a molecule, researchers can explore its impact on properties like potency, selectivity, and metabolic stability [1].
Source
[1] Procurenet, "1-Bromo-3-(bromomethyl)adamantane: High Purity Pharmaceutical Grade Compound for Research and Drug Synthesis," (accessed March 18, 2024)
- Exploration of New Therapeutic Agents: The unique structure of 1-BMA allows researchers to investigate its potential for various therapeutic applications. Studies have explored its use in developing new drugs for neurodegenerative diseases, cancer, and antiviral treatments [2].
Source
[2] PubChem, "1-Bromo-3-(bromomethyl)adamantane | C11H16Br2 | CID 2769712," (accessed March 18, 2024)
Organic Synthesis
- Precursor for Functionalized Adamantanes: 1-BMA serves as a valuable starting material for synthesizing various functionalized adamantane derivatives. The presence of two bromine groups allows for further chemical modifications through substitution or coupling reactions, leading to diverse and complex adamantane-based molecules [3].
1-Bromo-3-(bromomethyl)adamantane is a specialized organobromine compound with the chemical formula CHBr. It is characterized as a colorless solid and is a derivative of adamantane, which consists of a bicyclic structure known for its unique three-dimensional arrangement. This compound features two bromine substituents: one at the 1-position and another at the 3-(bromomethyl) position, which significantly influences its chemical behavior and potential applications .
The synthesis of 1-bromo-3-(bromomethyl)adamantane typically involves bromination reactions of adamantane derivatives. Common methods include:
- Electrophilic Bromination: Using bromine or brominating agents such as iodine monobromide in polar solvents to achieve selective substitution at the desired positions.
- Radical Bromination: Utilizing radical initiators to promote bromination at specific sites on the adamantane structure.
These methods allow for controlled synthesis with specific regioselectivity, yielding the desired bromo-substituted adamantane .
1-Bromo-3-(bromomethyl)adamantane has potential applications in various fields:
- Pharmaceuticals: As a building block for synthesizing biologically active compounds.
- Material Science: In the development of polymeric materials where brominated compounds can impart flame retardancy or alter physical properties.
- Organic Synthesis: As an intermediate in synthesizing more complex organic molecules due to its reactivity.
Despite its potential applications, commercial use remains limited due to the specificity of its synthesis and biological activity .
Several compounds share structural similarities with 1-bromo-3-(bromomethyl)adamantane. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Bromoadamantane | Monobrominated | Single bromine substitution at position 1 |
| 1,3-Dibromoadamantane | Dibrominated | Two bromine substituents at positions 1 and 3 |
| Adamantan-1-ol | Alcohol derivative | Hydroxyl group instead of bromine |
| Naphthyladamantane | Aromatic derivative | Incorporates naphthalene moiety |
These compounds exhibit distinct chemical properties and biological activities based on their structural variations. The presence of multiple bromine atoms or different functional groups significantly alters their reactivity and potential applications .








